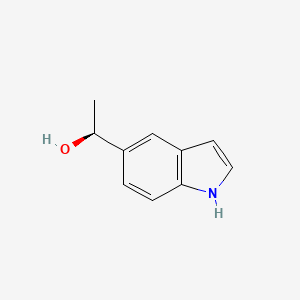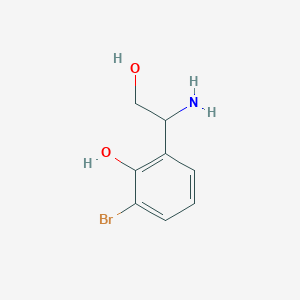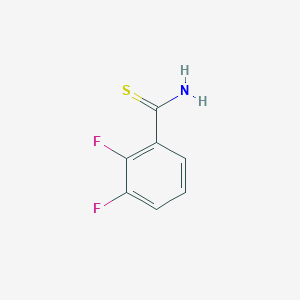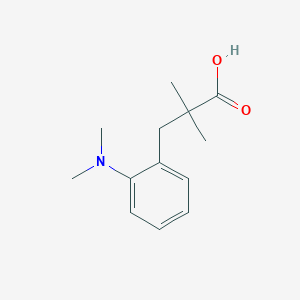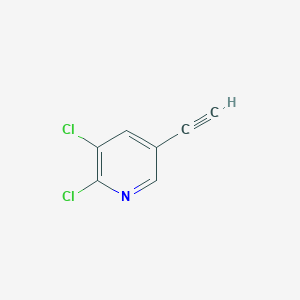
2,3-Dichloro-5-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5-ethynylpyridine is a heterocyclic aromatic compound with the molecular formula C₇H₃Cl₂N It is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-ethynylpyridine typically involves the chlorination of 5-ethynylpyridine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- 5-Ethynylpyridine is dissolved in an inert solvent such as dichloromethane.
- Thionyl chloride is added dropwise to the solution.
- The reaction mixture is heated under reflux for several hours.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 2,3-diamino-5-ethynylpyridine or 2,3-dithio-5-ethynylpyridine.
Oxidation: Formation of this compound-2-carboxaldehyde.
Reduction: Formation of 2,3-dichloro-5-ethynylpiperidine.
Applications De Recherche Scientifique
2,3-Dichloro-5-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The ethynyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-3-ethynylpyridine: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-5-methylpyridine: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
2,3-Dichloro-5-ethynylpyridine is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H3Cl2N |
|---|---|
Poids moléculaire |
172.01 g/mol |
Nom IUPAC |
2,3-dichloro-5-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H |
Clé InChI |
JHNOTVQUBHMBCN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(N=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


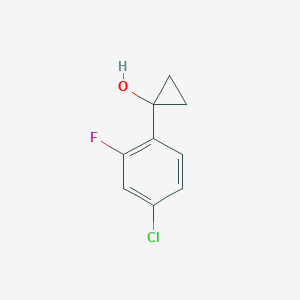
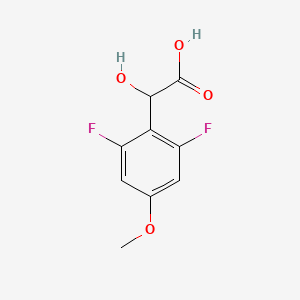
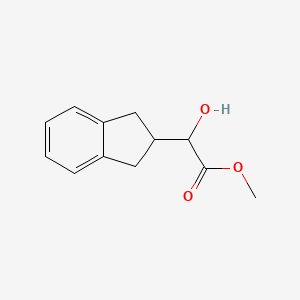
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
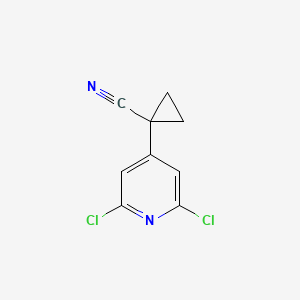
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)



